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Compound of Interest

1-Bromo-2-methoxy-2-
Compound Name:
methylpropane

Cat. No.: B011694

An In-depth Technical Guide to 1-Bromo-2-
methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1-Bromo-2-methoxy-2-methylpropane, a halogenated ether with potential
applications in organic synthesis and drug discovery. Due to the limited availability of
experimental data for this specific compound, this guide incorporates predicted data alongside
experimental data for the closely related compound, 1-bromo-2-methylpropane, for
comparative purposes.

Chemical Identity and Structure

1-Bromo-2-methoxy-2-methylpropane is a bifunctional organic compound featuring both a
bromo and a methoxy group. Its structure consists of a propane backbone with a bromine atom
on the first carbon and a methoxy and a methyl group on the second carbon.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 1-bromo-2-methoxy-2-methylpropane[1]

CAS Number 19752-21-7[1][2]

Molecular Formula CsH11BrO[1][2]

Molecular Weight 167.04 g/mol [1]

SMILES CC(C)(oc)cBr[2]

InChi INChl=1S/C5H11BrO/c1-5(2,4-6)7-3/h4H2,1-
3H3[1]

InChlKey NBLDQRVLOJJCCJ-UHFFFAOYSA-N[1]

Physical Properties

Experimental physical property data for 1-Bromo-2-methoxy-2-methylpropane is not readily
available in the literature. The following table presents computed properties for the target
compound and experimental data for the structurally similar 1-bromo-2-methylpropane for
reference.

Table 2: Physical Properties

Property 1-Bromo-2-methoxy-2-- 1-brom-o-2-methylpropane
methylpropane (Predicted) (Experimental)

Boiling Point Not available 90-92 °C

Melting Point Not available Not available

Density Not available 1.26 g/mL

Refractive Index Not available 1.435

XLogP3 1.5[1] 2.3

Topological Polar Surface Area 9.2 A[1] 0 Az
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Chemical Properties and Reactivity

1-Bromo-2-methoxy-2-methylpropane is expected to exhibit reactivity characteristic of
primary alkyl halides. The presence of a methoxy group at the beta-position may influence its
reactivity through neighboring group participation.

Key aspects of its chemical reactivity include:

¢ Nucleophilic Substitution (Sn2): As a primary alkyl halide, it is a good candidate for Sn2
reactions, where a nucleophile attacks the carbon bearing the bromine atom, leading to the
displacement of the bromide ion.

» Elimination Reactions (E2): In the presence of a strong, sterically hindered base, it may
undergo E2 elimination to form an alkene.

» Neighboring Group Participation: The lone pair of electrons on the oxygen atom of the
methoxy group can potentially act as an internal nucleophile, participating in substitution
reactions and possibly leading to the formation of cyclic intermediates. This can affect the
rate and stereochemistry of the reaction.

A potential Sn2 reaction pathway is illustrated in the following diagram:
Caption: Generalized Sn2 reaction of 1-Bromo-2-methoxy-2-methylpropane.

Spectroscopic Data

Experimental spectroscopic data for 1-Bromo-2-methoxy-2-methylpropane is not widely
available. This section provides predicted spectral data for the target compound and
experimental data for 1-bromo-2-methylpropane for comparison.

Table 3: Predicted 'H NMR Data for 1-Bromo-2-methoxy-2-methylpropane
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~3.5 Singlet 2H -CHz2Br

~3.2 Singlet 3H -OCHs

~1.3 Singlet 6H -C(CHs)2

Table 4: Predicted 3C NMR Data for 1-Bromo-2-methoxy-2-methylpropane

Chemical Shift (ppm) Assignment
~75 -C(CHs)2

~50 -OCHs

~40 -CH2Br

~25 -C(CH3)2

Infrared (IR) Spectroscopy: The IR spectrum of 1-Bromo-2-methoxy-2-methylpropane is
expected to show characteristic peaks for C-H, C-O, and C-Br bonds. For comparison, the
experimental IR spectrum of 1-bromo-2-methylpropane exhibits the following significant

absorptions:

e C-H stretching: 2960-2850 cm~1
e C-H bending: 1470-1365 cm~1
e C-Br stretching: 650-550 cm—?

Mass Spectrometry: The mass spectrum of 1-Bromo-2-methoxy-2-methylpropane is
expected to show a molecular ion peak (M*) and a characteristic M+2 peak of similar intensity
due to the presence of the bromine isotopes (“°Br and 8'Br). Common fragmentation patterns
would likely involve the loss of a bromine radical, a methoxy radical, or methyl groups.

Experimental Protocols
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A specific, validated experimental protocol for the synthesis of 1-Bromo-2-methoxy-2-
methylpropane is not readily found in the literature. However, a plausible synthetic route can
be adapted from the synthesis of structurally similar compounds, such as 1-bromo-2,2-
dimethoxypropane[3].

Proposed Synthesis of 1-Bromo-2-methoxy-2-methylpropane:

This proposed two-step synthesis starts from isobutyraldehyde.

Caption: Proposed synthetic workflow for 1-Bromo-2-methoxy-2-methylpropane.
Step 1: Protection of the Aldehyde

o Reactants: Isobutyraldehyde, trimethyl orthoformate, methanol, and a catalytic amount of a
strong acid (e.g., HCI).

e Procedure: a. Dissolve isobutyraldehyde in methanol in a round-bottom flask equipped with a
magnetic stirrer and a reflux condenser. b. Add trimethyl orthoformate to the solution. c. Add
a catalytic amount of concentrated hydrochloric acid. d. Stir the reaction mixture at room
temperature. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon
completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution). f.
Extract the product with a suitable organic solvent (e.g., diethyl ether). g. Dry the organic
layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to
obtain the crude 2,2-dimethoxy-2-methylpropane.

Step 2: Bromination

e Reactants: 2,2-Dimethoxy-2-methylpropane, N-Bromosuccinimide (NBS), and a radical
initiator (e.g., azobisisobutyronitrile - AIBN) in a non-polar solvent (e.g., carbon tetrachloride).

e Procedure: a. Dissolve the acetal from Step 1 in carbon tetrachloride in a round-bottom flask
equipped with a magnetic stirrer and a reflux condenser. b. Add NBS and a catalytic amount
of AIBN to the solution. c. Heat the reaction mixture to reflux. The reaction should be initiated
by light or heat. d. Monitor the reaction progress by gas chromatography (GC) or TLC. e.
Upon completion, cool the reaction mixture to room temperature. f. Filter off the succinimide
byproduct. g. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any
remaining bromine, followed by water and brine. h. Dry the organic layer over anhydrous
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magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude
product by fractional distillation under reduced pressure to yield 1-Bromo-2-methoxy-2-
methylpropane.

Note: This is a proposed protocol and would require optimization of reaction conditions and
purification methods. All experimental work should be conducted in a well-ventilated fume hood
with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of 1-Bromo-2-
methoxy-2-methylpropane]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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